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molecular formula C9H10BNO4 B1457113 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266084-47-2

3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1457113
M. Wt: 206.99 g/mol
InChI Key: MUNRAMHQIFHFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933018B2

Procedure details

To a solution of 1.20 g of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (XCVII) (1.20 g, 5.8 mmol) in MeOH (30 mL) was added 3M aqueous HCl (30 mL), and the mixture was cooled to 0° C. To this mixture was added portion-wise zinc dust (3.77 g, 0.058 mol), maintaining the temperature below 5° C. The mixture was stirred for 40 min at room temperature. A gray solid was removed by filtration through a Celite pad. The filtrate was concentrated in vacuo and the residue was dissolved in EtOAc and stirred. 1M aqueous K2CO3 was added to pH=7 and stirring was continued for 10 min. The two phases were separated and the aqueous layer was extracted with EtOAc. The combined organic phases were dried over MgSO4 filtered and concentrated in vacuo. The crude product was purified by silica gel chromatography using DCM then DCM/MeOH 500/1→300/1→200/1→100/1 to give 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (XCVIII) as an orange solid (0.62 g, 3.5 mmol, yield 60%). 1H NMR (DMSO-d6) δ ppm 1.46 (s, 6H), 7.43 (dd, J=8 Hz, J=2 Hz, 1H), 7.55 (d. J=8 Hz, 1H), 7.67 (d, J=2 Hz, 1H), 9.95-10.72 (brs, 3H) ESIMS found for C9H12BNO2 m/z 178.1 (M+H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.77 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[O:6][B:5]([OH:7])[C:4]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:3]1=2.Cl.C(Cl)Cl.CO>CO.[Zn]>[NH2:12][C:9]1[CH:10]=[CH:11][C:3]2[C:2]([CH3:1])([CH3:15])[O:6][B:5]([OH:7])[C:4]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1(C2=C(B(O1)O)C=C(C=C2)[N+](=O)[O-])C
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
3.77 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
A gray solid was removed by filtration through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
1M aqueous K2CO3 was added to pH=7
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC=1C=CC2=C(B(OC2(C)C)O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.5 mmol
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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